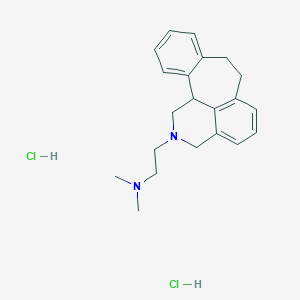
Benzo(6,7)cyclohept(1,2,3-de)isoquinoline, 1,2,3,7,8,12b-hexahydro-2-(2-(dimethylamino)ethyl)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo(6,7)cyclohept(1,2,3-de)isoquinoline, 1,2,3,7,8,12b-hexahydro-2-(2-(dimethylamino)ethyl)-, dihydrochloride, commonly known as AH-7921, is a synthetic opioid analgesic drug. This drug was first synthesized in the 1970s and has been used as a research chemical in scientific studies. AH-7921 is a highly potent drug and has been found to have strong analgesic effects. It has been used in scientific research to study the mechanism of action of opioid analgesics and to investigate the biochemical and physiological effects of opioids.
作用機序
AH-7921 acts as a selective agonist of the μ-opioid receptor, which is responsible for the analgesic effects of opioids. Activation of the μ-opioid receptor leads to the inhibition of the release of neurotransmitters such as substance P and glutamate, which are involved in the transmission of pain signals. This inhibition leads to the reduction of pain sensation.
生化学的および生理学的効果
AH-7921 has been found to have strong analgesic effects, similar to those of other opioid analgesics. It has also been found to have sedative effects and to cause respiratory depression. In addition, AH-7921 has been found to have a high potential for abuse and addiction.
実験室実験の利点と制限
AH-7921 has been used in scientific research as a tool to study the mechanism of action of opioid analgesics and to investigate the biochemical and physiological effects of opioids. However, due to its high potential for abuse and addiction, its use in laboratory experiments is limited. It is important to use caution when handling and storing AH-7921, as it can be dangerous if not handled properly.
将来の方向性
There are several future directions for research on AH-7921. One direction is to investigate the potential use of AH-7921 as a treatment for chronic pain. Another direction is to investigate the development of tolerance and dependence to AH-7921 and other opioid analgesics. Additionally, there is a need for further research on the potential for abuse and addiction to AH-7921 and other synthetic opioids.
合成法
AH-7921 is synthesized by the reaction of 4-cyano-2-(dimethylamino)butyronitrile with cyclohexanone in the presence of a reducing agent. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt of AH-7921.
科学的研究の応用
AH-7921 has been used in scientific research to study the mechanism of action of opioid analgesics. It has been found to act as a selective agonist of the μ-opioid receptor, which is responsible for the analgesic effects of opioids. AH-7921 has also been used to investigate the biochemical and physiological effects of opioids, such as the development of tolerance and dependence.
特性
CAS番号 |
19701-61-2 |
|---|---|
製品名 |
Benzo(6,7)cyclohept(1,2,3-de)isoquinoline, 1,2,3,7,8,12b-hexahydro-2-(2-(dimethylamino)ethyl)-, dihydrochloride |
分子式 |
C21H28Cl2N2 |
分子量 |
379.4 g/mol |
IUPAC名 |
2-(16-azatetracyclo[8.7.1.02,7.014,18]octadeca-2,4,6,10(18),11,13-hexaen-16-yl)-N,N-dimethylethanamine;dihydrochloride |
InChI |
InChI=1S/C21H26N2.2ClH/c1-22(2)12-13-23-14-18-8-5-7-17-11-10-16-6-3-4-9-19(16)20(15-23)21(17)18;;/h3-9,20H,10-15H2,1-2H3;2*1H |
InChIキー |
FJGNCQIGSUNKGK-UHFFFAOYSA-N |
SMILES |
CN(C)CCN1CC2C3=CC=CC=C3CCC4=C2C(=CC=C4)C1.Cl.Cl |
正規SMILES |
CN(C)CCN1CC2C3=CC=CC=C3CCC4=C2C(=CC=C4)C1.Cl.Cl |
同義語 |
Benzo(6,7)cyclohept(1,2,3-de)isoquinoline, 1,2,3,7,8,12b-hexahydro-2-( 2-(dimethylamino)ethyl)-, dihydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



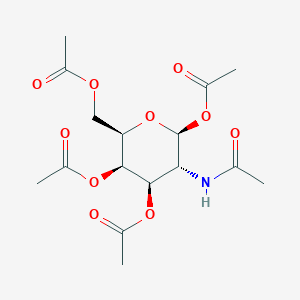

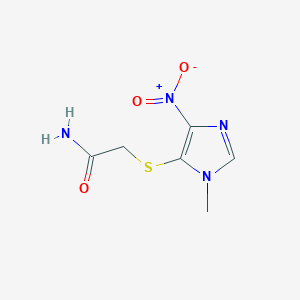



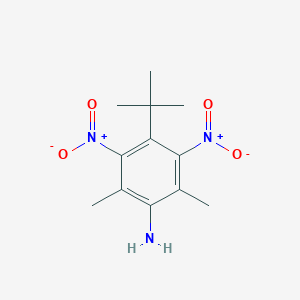
![Phosphonic acid, [(3-methyl-2(3H)-benzothiazolylidene)methyl]-, dimethyl ester, (Z)-(9CI)](/img/structure/B8479.png)
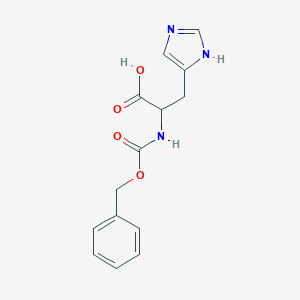
![1,2-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol](/img/structure/B8486.png)



